molecular formula C26H26N4O5S B2494490 2-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE CAS No. 912886-08-9

2-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B2494490
CAS No.: 912886-08-9
M. Wt: 506.58
InChI Key: VKQJJDLXMIVARS-UHFFFAOYSA-N
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Description

2-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 2-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as the enzyme EZH2. By inhibiting EZH2, the compound can disrupt the methylation of histones, leading to changes in gene expression that result in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-2-35-20-10-8-19(9-11-20)28-23(32)17-29-21-13-15-36-24(21)25(33)30(26(29)34)16-22(31)27-14-12-18-6-4-3-5-7-18/h3-11,13,15H,2,12,14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJJDLXMIVARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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